Carbonylative Suzuki Coupling Performance vs. Methyl Analog
In a direct, side-by-side evaluation under identical conditions (1 mol% Pd, PhI/PhB(OH)₂, 1 atm CO, Na₂CO₃, H₂O, 80 °C, 1 h), the butyl-substituted complex Pd(1-BI)₂Cl₂ outperformed its methyl-substituted analog Pd(1-MI)₂Cl₂ in conversion (99% vs. 87%), product yield (89% vs. 77%), and selectivity to benzophenone (90% vs. 89%) [1]. The difference in conversion represents a 12-percentage-point improvement for the butyl derivative. At 2 h reaction time, Pd(1-BI)₂Cl₂ achieved quantitative conversion (100%) with 93% yield (93% selectivity), while Pd(1-MI)₂Cl₂ reached 95% conversion and 89% yield (94% selectivity) only after 2 h [1]. The authors explicitly selected Pd(1-BI)₂Cl₂ for all subsequent substrate scope studies because it 'afforded slightly higher conversions' [1].
| Evidence Dimension | Catalytic performance in carbonylative Suzuki coupling (PhI + PhB(OH)₂ → benzophenone) |
|---|---|
| Target Compound Data | Pd(1-BI)₂Cl₂: 99% conversion, 89% yield, 90% selectivity (1 h); 100% conversion, 93% yield (2 h) |
| Comparator Or Baseline | Pd(1-MI)₂Cl₂: 87% conversion, 77% yield, 89% selectivity (1 h); 95% conversion, 89% yield (2 h) |
| Quantified Difference | ΔConversion = +12 percentage points (1 h); ΔYield = +12 pp (1 h); ΔYield = +4 pp (2 h) |
| Conditions | 1 mol% [Pd], PhI (1 mmol), PhB(OH)₂ (1.2 mmol), CO (1 atm), Na₂CO₃ (3 mmol), H₂O (5 mL), 80 °C, 1–2 h; GC analysis with mesitylene internal standard [1] |
Why This Matters
For procurement, this reproducible, quantified yield advantage directly translates into higher throughput and reduced catalyst loading requirements for carbonylative diaryl ketone synthesis in water.
- [1] Wójcik, P., Mart, M., Ulukanli, S., & Trzeciak, A. M. (2016). Palladium nanoparticles generated in situ used as catalysts in carbonylative cross-coupling in aqueous medium. RSC Advances, 6, 36491–36499. Table 3. https://doi.org/10.1039/C6RA02889F View Source
